[3-(4-Hydroxy-phenyl)-2,4-dioxo-thiazolidin-5-yl]-acetic acid
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Description
“[3-(4-Hydroxy-phenyl)-2,4-dioxo-thiazolidin-5-yl]-acetic acid” is a compound that belongs to the class of organic compounds known as pyrrolocarbazoles . It is formed via microbial metabolism of aromatic amino acids and polyphenolic compounds .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a thiazolidine ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The compound also contains a phenyl group and an acetic acid group .Scientific Research Applications
Antibacterial Activity [3-(4-Hydroxy-phenyl)-2,4-dioxo-thiazolidin-5-yl]-acetic acid derivatives have demonstrated significant antibacterial properties, especially against Gram-positive bacterial strains. A study synthesized various acetic acid derivatives with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties, showing antibacterial activity predominantly against Gram-positive bacteria. The presence of an electron-withdrawing substituent on the phenyl ring was found favorable for antibacterial activity, indicating that the geometric structure of the molecule does not play a crucial role in this activity (Trotsko et al., 2018).
Fluorescence Properties for Metal Ion Detection The compound's derivatives have been explored for their fluorescence properties, showing potential as selective sensors for metal ions such as Co2+. A specific derivative was synthesized and demonstrated a strong fluorescent quenching effect by Co2+ over other tested metal ions in methanol. This selectivity suggests its application in developing fluorescent chemical sensors for detecting specific metal ions (Li Rui-j, 2013).
Properties
IUPAC Name |
2-[3-(4-hydroxyphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5S/c13-7-3-1-6(2-4-7)12-10(16)8(5-9(14)15)18-11(12)17/h1-4,8,13H,5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORLYHNABIENJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(SC2=O)CC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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